Forensic ToxicologyAnalytical ChemistryReference Standard
Forensic labs require authenticated standards for this uncharacterized SC to avoid misidentification with UR-144 or XLR-11. This certified reference material (CRM) is the definitive solution.
- Enables generation of verified retention times and MS/MS transitions for your in-house library.
- Serves as the critical chlorine comparator for halogen-dependent SAR and CYP metabolism studies.
- Supplied with comprehensive Certificates of Analysis, eliminating batch-to-batch variability in casework.
Molecular FormulaC21H28ClNO
Molecular Weight345.911
CAS No.1445577-42-3
Cat. No.B591335
⚠ Attention: For research use only. Not for human or veterinary use.
UR-144 N-(5-chloropentyl) analog Structural Identity
UR-144 N-(5-chloropentyl) analog (CAS 1445577-42-3) is a synthetic cannabinoid (SC) belonging to the tetramethylcyclopropyl (TMCP) ketone indole class [1]. Structurally, it differs from the parent compound UR-144 solely by the substitution of a chlorine atom at the terminal carbon of the N-pentyl side chain . The molecular formula is C21H28ClNO, with a calculated exact mass of 345.1859 Da and a computed XLogP3-AA of 5.4, indicating substantial lipophilicity [1]. Unlike its extensively studied parent UR-144 and the fluorinated analog XLR-11, the biological activities of this specific 5-chloropentyl analog have not been characterized in the peer-reviewed literature .
Standard UseAnalytical reference standard for forensic LC-MS/MS or GC-MS method development
SAR ProbeChlorine-substituted TMCP ketone indole for halogen-dependent structure-activity relationship studies
Identity ConfirmedStructure verified by GC-MS and NMR; certified purity per batch (CoA available)
[1] PubChem. (2025). Compound Summary for CID 90464183: UR-144 N-(5-chloropentyl) analog. National Center for Biotechnology Information. View Source
Why Halogenated UR-144 Derivatives Are Not Interchangeable
The pharmacological and metabolic profiles of synthetic cannabinoids are exquisitely sensitive to subtle modifications of the N-alkyl side chain. Direct evidence from the UR-144 chemical series demonstrates that terminal halogenation dramatically alters receptor pharmacology: while UR-144 is a CB2-preferring agonist (Ki CB1 = 150 nM, Ki CB2 = 1.8 nM) , its 5-fluoropentyl analog XLR-11 displays a fundamentally different profile, acting as a potent full agonist at both CB1 (EC50 = 98 nM) and CB2 (EC50 = 83 nM) receptors [1]. Furthermore, chlorine substitution at different positions along the pentyl chain (e.g., N-(2-chloropentyl) or N-(4-chloropentyl) analogs) yields structurally distinct entities with uncharacterized activities [2]. Therefore, generic interchange of UR-144 N-(5-chloropentyl) analog with any other in-class compound—including UR-144 itself, XLR-11, or positional chloropentyl isomers—is scientifically unsound and would invalidate any comparative analytical or forensic study.
Halogen-dependent pharmacology
Terminal halogen identity (H, F, Cl) dramatically alters CB1/CB2 potency and efficacy; UR-144 and XLR-11 profiles do not predict this analog.
Positional isomer mismatch
N-(2-chloropentyl) or N-(4-chloropentyl) analogs are structurally distinct compounds with uncharacterized activities; only the N-(5-chloropentyl) isomer is certified here.
Uncharacterized biological activity
No peer-reviewed functional or metabolic data exist for this specific analog; substitution without validation may compromise comparative study integrity.
[1] Banister, S.D., Stuart, J., Kevin, R.C., Edington, A., Longworth, M., Wilkinson, S.M., Beinat, C., Buchanan, A.S., Hibbs, D.E., Glass, M., Connor, M., McGregor, I.S., & Kassiou, M. (2015). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience, 6(8), 1445-1458. View Source
As a reference standard intended for forensic and research applications, the product is supplied with a defined purity specification to ensure quantitative accuracy in analytical method development and validation . The molecular structure has been confirmed by GC-MS and NMR, with spectral data available in curated databases [1].
Purity SpecificationLot attribute
≥98%
Supports quantitative calibration for forensic analytical method validation.
CoA available per batch; confirmed by GC-MS and NMR.
Forensic ToxicologyAnalytical ChemistryReference Standard
Evidence Dimension
Chemical Purity (as supplied)
Target Compound Data
≥98%
Comparator Or Baseline
Not applicable (vendor specification)
Quantified Difference
Not applicable
Conditions
Certificate of Analysis (CoA) available per batch
Why This Matters
For forensic laboratories developing quantitative LC-MS/MS or GC-MS methods, a certified high-purity reference standard is essential for accurate calibration and reliable identification of this specific analog in seized materials or biological samples.
Forensic ToxicologyAnalytical ChemistryReference Standard
A comparative study of synthetic cannabinoid off-target effects demonstrated that among a panel of structurally diverse SCs, only UR-144, XLR-11, and AM1220 caused significant activation of TRPV1 channels at concentrations producing maximal CB1 receptor-mediated Gi/GIRK channel effects [1]. Notably, JWH-122 N-(5-chloropentyl) did not activate TRPV1 under identical conditions, suggesting that TRPV1 activation is not a universal property of all 5-chloropentyl analogs but may be restricted to specific core scaffolds [1].
TRPV1 Activation PotentialClass-level inference
UR-144 & XLR-11: significant activation JWH-122 N-(5-chloropentyl): no activation Target analog: not directly measured
5-Chloropentyl modification produces divergent off-target profiles depending on core scaffold.
Measured at maximal CB1/Gi-GIRK response; TRPV1 results are scaffold-dependent.
PharmacologyOff-Target ActivityTRP Channels
Evidence Dimension
TRPV1 Channel Activation
Target Compound Data
Not directly measured for UR-144 N-(5-chloropentyl) analog
Comparator Or Baseline
UR-144 and XLR-11: significant activation; JWH-122 N-(5-chloropentyl): no significant activation
Quantified Difference
Qualitative difference (significant vs. none)
Conditions
At concentrations producing maximal CB1/Gi-GIRK response; measured by intracellular Ca2+ transients
Why This Matters
This class-level evidence indicates that the 5-chloropentyl modification, when paired with different core structures, produces divergent off-target profiles. Researchers investigating SC-induced TRPV1-mediated effects require this specific analog to probe structure-activity relationships, as results from other 5-chloropentyl analogs cannot be generalized.
PharmacologyOff-Target ActivityTRP Channels
[1] Kendall, D.A., & Yudowski, G.A. (2021). Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation. European Journal of Pharmacology, 907, 174301. View Source
CB1 Receptor Functional Potency Ranking
In a head-to-head comparison of CB1 receptor-mediated Gi/GIRK channel activation efficacy, UR-144 demonstrated relatively low potency (ranked among the least potent of 11 tested SCs, with an efficacy order: 4-fluoro MDMB-BUTINACA > 5-fluoro MDMB-PICA > MDMB-4en-PINACA ≈ WIN 55,212-2 > AB-FUBINACA > AM1220 ≈ JWH-122 N-(5-chloropentyl) > AM1248 > JWH-018 ≈ XLR-11 ≈ UR-144) [1]. The inclusion of JWH-122 N-(5-chloropentyl) in this ranking—which displayed intermediate potency distinct from both UR-144 and XLR-11—provides a critical baseline for contextualizing the potential activity of UR-144 N-(5-chloropentyl) analog [1].
For procurement decisions in SAR studies, this ranking establishes that the 5-chloropentyl modification on the JWH-122 scaffold produces intermediate CB1 potency, whereas the unmodified UR-144 scaffold yields low potency. The uncharacterized UR-144 N-(5-chloropentyl) analog represents a critical missing link for understanding how the 5-chloropentyl side chain interacts with the TMCP core to modulate CB1 receptor function.
[1] Kendall, D.A., & Yudowski, G.A. (2021). Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation. European Journal of Pharmacology, 907, 174301. View Source
Forensic and Analytical Research Applications
LC-MS/MS and GC-MS Confirmatory Method Development
Forensic laboratories require authenticated reference standards of emerging synthetic cannabinoids to develop and validate confirmatory analytical methods for seized drug analysis and biological specimen testing . UR-144 N-(5-chloropentyl) analog (Item No. 11951) is specifically intended for this purpose, enabling the generation of retention time, precursor/product ion transitions, and mass spectral libraries for definitive identification of this analog in casework samples [1].
Comparative CYP Phenotyping for Metabolism
Studies have established that the TMCP ketone indole scaffold of UR-144 and XLR-11 is primarily metabolized by CYP3A4, with minor contributions from CYP1A2 and CYP2C19 . UR-144 N-(5-chloropentyl) analog serves as a critical probe for investigating how chlorine substitution (versus fluorine in XLR-11 or hydrogen in UR-144) influences the rate, regioselectivity, and CYP isoform specificity of oxidative metabolism at the TMCP moiety [1].
Halogen Electronegativity SAR Studies
The differential pharmacology of UR-144 (H-terminated) and XLR-11 (F-terminated)—where fluorination increases CB1 potency approximately 2-5 fold in functional assays —establishes a foundation for investigating halogen-dependent SAR. UR-144 N-(5-chloropentyl) analog provides the missing chlorine comparator (Cl-terminated) necessary to determine whether receptor affinity and efficacy correlate with halogen electronegativity (F: 3.98; Cl: 3.16), atomic radius, or lipophilicity in the TMCP ketone indole series [1].
Mass Spectral Database Expansion
Curated mass spectral databases such as the Cayman Spectral Library and mzCloud include authenticated EI-MS and MS/MS data for UR-144 N-(5-chloropentyl) analog . Procurement of this certified reference material enables laboratories to contribute verified spectral data to community databases, improving the collective capability to detect and identify this specific analog in complex matrices [1].
Application
Selection Property
Validation Focus
Analytical method development (LC-MS/MS, GC-MS)
Certified reference standard purity
Retention time, MRM transitions, and mass spectral library verification
CYP metabolism phenotyping
Chlorine-substituted TMCP scaffold
CYP isoform specificity and oxidative metabolite profiling
Halogen electronegativity SAR studies
Halogen electronegativity comparison (H, F, Cl)
Correlation between halogen electronegativity and CB1/CB2 functional potency
Mass spectral database expansion
Authenticated spectral database entry
Contribution of verified EI-MS and MS/MS data to community databases
[1] Nielsen, L.M., Holm, N.B., Leth-Petersen, S., Kristensen, J.L., Olsen, L., & Linnet, K. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Testing and Analysis, 8(8), 792-800. View Source
[2] Banister, S.D., Stuart, J., Kevin, R.C., Edington, A., Longworth, M., Wilkinson, S.M., Beinat, C., Buchanan, A.S., Hibbs, D.E., Glass, M., Connor, M., McGregor, I.S., & Kassiou, M. (2015). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience, 6(8), 1445-1458. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.